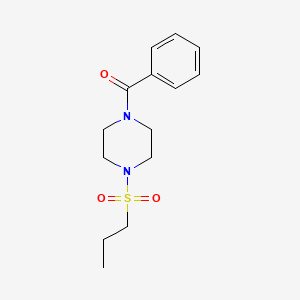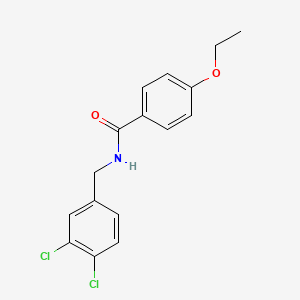
1-benzoyl-4-(propylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-(propylsulfonyl)piperazine involves its interaction with various receptors and enzymes in the body. It has been found to bind to the dopamine D2 receptor, serotonin 5-HT1A receptor, and norepinephrine transporter, leading to the modulation of neurotransmitter activity. It has also been shown to inhibit the activity of various enzymes, including tyrosinase and β-glucuronidase, which are involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects:
1-benzoyl-4-(propylsulfonyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and suppress the growth of bacteria. In addition, it has been found to modulate the release of various neurotransmitters, leading to the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzoyl-4-(propylsulfonyl)piperazine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified through simple techniques. However, its limitations include its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-benzoyl-4-(propylsulfonyl)piperazine. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Furthermore, its role in the modulation of immune response and inflammation warrants further investigation. Overall, the research on 1-benzoyl-4-(propylsulfonyl)piperazine holds great promise for the development of new therapeutic agents and the advancement of scientific knowledge.
Métodos De Síntesis
The synthesis method of 1-benzoyl-4-(propylsulfonyl)piperazine involves the reaction of 1-benzoylpiperazine and 1-propylsulfonylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions in a solvent, such as dimethylformamide or N-methylpyrrolidone. The final product is obtained by purification through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(propylsulfonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. It has been shown to possess anticancer, antiviral, and antimicrobial properties. In addition, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
phenyl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-12-20(18,19)16-10-8-15(9-11-16)14(17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESPTVYSPXNKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5790795.png)

![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)

![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)

![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)



![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)